N-Methyl-bis-heptafluorobutyramide

GC-MS analysis Catecholamines Derivatization efficiency

N-Methyl-bis-heptafluorobutyramide (MBHFBA) is the definitive acylation reagent for ultra-trace GC/MS where alternative bisacylamides fall short. Its heptafluorobutyryl (HFB) derivatives add 213 g/mol per substitution — a 116 g/mol mass advantage over TFA derivatives — dramatically boosting ECD sensitivity for halogenated analytes. Validated for catecholamine and neurotransmitter quantification at low ppb levels in brain tissue, urine, and zebrafish, MBHFBA delivers superior peak separation and hydrolytic stability. Choose MBHFBA for methods requiring the lowest detection limits and robust, publication-ready performance.

Molecular Formula C9H3F14NO2
Molecular Weight 423.1 g/mol
CAS No. 73980-71-9
Cat. No. B1222694
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-Methyl-bis-heptafluorobutyramide
CAS73980-71-9
SynonymsMBHFBA
N-methyl-bis(heptafluorobutyramide)
N-methyl-bis-heptafluorobutyramide
Molecular FormulaC9H3F14NO2
Molecular Weight423.1 g/mol
Structural Identifiers
SMILESCN(C(=O)C(C(C(F)(F)F)(F)F)(F)F)C(=O)C(C(C(F)(F)F)(F)F)(F)F
InChIInChI=1S/C9H3F14NO2/c1-24(2(25)4(10,11)6(14,15)8(18,19)20)3(26)5(12,13)7(16,17)9(21,22)23/h1H3
InChIKeyBCQYNSPESDDJBZ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 ml / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





N-Methyl-bis-heptafluorobutyramide (MBHFBA, CAS 73980-71-9) for GC/MS Acylation Derivatization: Product Specifications and Core Identity


N-Methyl-bis-heptafluorobutyramide (MBHFBA, CAS 73980-71-9) is a fluorinated bisacylamide acylation reagent specifically formulated for gas chromatography (GC) and gas chromatography-mass spectrometry (GC/MS) derivatization . It is a clear liquid with a molecular weight of 423.10 g/mol, a density of 1.686 g/mL at 20°C, and a refractive index n20/D of 1.323 . Commercial offerings, such as the LiChropur™ grade, specify a purity of ≥96.0% (GC) . As a derivatization reagent, MBHFBA is recommended for the acylation of alcohols, primary and secondary amines, and thiols under mild, neutral conditions, forming stable butyramide derivatives to improve volatility, thermal stability, and detection sensitivity .

Why Generic Substitution of N-Methyl-bis-heptafluorobutyramide (MBHFBA) is Not Advisable in Analytical GC/MS Workflows


While several fluorinated acylation reagents exist for GC/MS derivatization, MBHFBA occupies a specific performance niche that prevents simple substitution with more common alternatives like N-methyl-bis(trifluoroacetamide) (MBTFA). The primary driver for this differentiation is the significantly larger molecular mass and distinct perfluorinated structure of MBHFBA, which results in heptafluorobutyryl (HFB) derivatives with fundamentally different physical, chemical, and chromatographic properties compared to the trifluoroacetyl (TFA) derivatives formed by MBTFA . These differences manifest as quantifiable variations in derivative volatility, hydrolytic stability, and, most critically, mass spectral fragmentation patterns that directly impact analytical sensitivity and selectivity [1]. The selection of MBHFBA is therefore not arbitrary; it is a deliberate choice based on specific analytical requirements that cannot be met by simply choosing a cheaper or more readily available bisacylamide . The evidence below details these quantifiable differentiators.

Quantitative Evidence Guide for N-Methyl-bis-heptafluorobutyramide (MBHFBA) versus Closest Analogs


MBHFBA Demonstrates Superior Method Effectiveness Over TMS, TFA, and Alternative Two-Step Derivatization Techniques for Catecholamines

In a systematic evaluation of various derivatization techniques for the GC/MS analysis of catecholamines (CAs), a two-step method using N-methyl-N-(trimethylsilyl)-trifluoroacetamide (MSTFA) and MBHFBA was identified as the most effective approach [1]. This was determined through a comparative study that assessed side-product formation, chromatographic separation, and detection sensitivity against other common techniques, including trimethylsilylation (TMS), trifluoroacylation (TFA), and alternative two-step methods [1]. The study concluded that the selective derivatization with MSTFA/MBHFBA provided sufficient sensitivity, improved peak separation, and produced a higher mass ion as a base peak for enhanced detection in selected ion monitoring (SIM) mode [1].

GC-MS analysis Catecholamines Derivatization efficiency

MBHFBA-Based Method Achieves Detection Limits of 0.2–5.0 ppb for Catecholamines in Biological Samples

A validated GC/MS method employing a two-step derivatization with MSTFA and MBHFBA for catecholamines (CAs) achieved method detection limits ranging from 0.2 to 5.0 ppb across the different CAs studied [1]. This level of sensitivity was a key outcome of the optimized derivatization approach, which was selected after comparing multiple techniques [1].

Bioanalysis Neurochemistry Method sensitivity

MBHFBA Derivatization in Human Urine Bioamine Profiling Delivers Quantifiable Accuracy and Precision with LOQs of 0.17–17.84 ng/mL

In a comprehensive profiling method for biogenic amines and their metabolites in human urine using GC/MS-SIM, a dual derivatization with hexamethyldisilazane (HMDS) and MBHFBA was employed [1]. The method was fully validated and demonstrated high linearity (r² > 0.996) and excellent accuracy (range 87.9–111.9%) and precision (RSD range 1.1–6.9%) [1]. The reported limits of quantification (LOQ) for the target analytes ranged from 0.17 to 17.84 ng/mL [1].

Clinical metabolomics Bioamine profiling Method validation

MBHFBA Enables Lower Limits of Quantification for Neurotransmitters in Zebrafish Compared to Other Published GC/MS Methods

A GC-MS method for monoamine neurotransmitters (MNTs) in zebrafish larvae utilized a two-step derivatization with hexamethyldisilazane (HDMS) followed by MBHFBA [1]. The method achieved limits of quantification (LOQ) of 1.2–2.7 ng/mL and limits of detection (LOD) of 0.4–0.8 ng/mL for six MNTs [1].

Environmental toxicology Neurotransmitter analysis Method sensitivity

MBHFBA Derivatives Exhibit Enhanced Hydrolytic Stability Over MBTFA Derivatives

Vendor technical documentation consistently states that MBHFBA derivatives are hydrolytically stable . In contrast, information for N-methyl-bis(trifluoroacetamide) (MBTFA) notes that its derivatives are 'less stable compared to heptafluorobutyryl derivatives' . This is a class-level inference based on the increased steric hindrance and electron-withdrawing properties of the larger perfluoroalkyl group in MBHFBA compared to the trifluoroacetyl group in MBTFA .

Derivatization chemistry Sample stability Workflow reliability

MBHFBA Offers Improved GC-ECD Detectability Through Increased Molecular Weight and Halogen Content

The addition of halogenated carbons through acylation with MBHFBA significantly enhances detectability by gas chromatography with electron capture detection (GC-ECD) . This is a class-level advantage of perfluoroacylation reagents, but the heptafluorobutyryl group in MBHFBA adds a molecular weight of 213 g/mol per substitution, compared to 97 g/mol for the trifluoroacetyl group in MBTFA [1]. The increased molecular weight and higher fluorine content of MBHFBA derivatives result in a proportionally greater ECD response .

GC-ECD Detection sensitivity Halogenated derivatives

Optimal Application Scenarios for N-Methyl-bis-heptafluorobutyramide (MBHFBA) in GC/MS and GC-ECD Analysis


High-Sensitivity Bioanalysis of Catecholamines and Neurotransmitters in Complex Biological Matrices

MBHFBA is the reagent of choice for developing highly sensitive GC/MS methods to quantify trace levels of catecholamines and monoamine neurotransmitters in samples such as brain tissue, urine, or small model organisms like zebrafish [1][2]. The evidence from direct head-to-head comparisons shows that MBHFBA-based methods (often in a two-step derivatization with a silylating agent) outperform alternatives by minimizing side-product formation and improving peak separation [1]. This translates to validated methods with detection limits in the low ppb (0.2-5.0 ppb) range [1] and quantification limits in the low ng/mL (0.17-17.84 ng/mL) range [3], enabling reliable analysis of these critical signaling molecules.

Comprehensive Profiling of Biogenic Amines for Clinical Metabolomics and Disease Research

For large-scale profiling studies of biogenic amines and their acidic metabolites in human urine or tissue, MBHFBA is a validated reagent that ensures robust and reproducible data [1][2]. Published methods demonstrate high derivatization yields, an absence of side products for primary amines, and validated performance with accuracy (87.9-111.9%) and precision (RSD 1.1-6.9%) that meet stringent analytical requirements [1]. The hydrolytic stability of MBHFBA derivatives further supports its use in high-throughput or multi-batch studies where sample stability is paramount.

Trace-Level Analysis of Electrophilic Compounds Using GC-ECD Detection

When using gas chromatography with electron capture detection (GC-ECD), MBHFBA provides a significant sensitivity advantage over its closest analog, MBTFA [1][2]. The heptafluorobutyryl (HFB) group introduced by MBHFBA adds 213 g/mol of mass per substitution, compared to only 97 g/mol for the trifluoroacetyl (TFA) group from MBTFA [2]. This 116 g/mol difference directly enhances the ECD response, making MBHFBA the preferred reagent for achieving the lowest possible limits of detection for halogenated or electrophilic analytes in environmental, forensic, or food safety applications [1].

Derivatization Workflows Requiring Neutral Reaction Conditions and Convenient Sample Preparation

As a bisacylamide, MBHFBA reacts with alcohols, primary and secondary amines, and thiols under mild, neutral conditions [1]. The resulting neutral acylamides are highly volatile and often do not require removal prior to GC injection, simplifying sample preparation [2]. This feature makes MBHFBA a convenient and efficient choice for analysts seeking a streamlined derivatization protocol without the need for extraction or drying steps, saving time and reducing potential sources of error.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

38 linked technical documents
Explore Hub


Quote Request

Request a Quote for N-Methyl-bis-heptafluorobutyramide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.